molecular formula C15H22N6O2 B6784762 N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide

Cat. No.: B6784762
M. Wt: 318.37 g/mol
InChI Key: JBJXTAOYTOONQU-UHFFFAOYSA-N
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Description

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a unique combination of pyrazole, oxadiazole, and pyrrolidine moieties

Properties

IUPAC Name

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2/c1-9(13-8-20(4)18-10(13)2)16-15(22)21-6-5-12(7-21)14-17-11(3)19-23-14/h8-9,12H,5-7H2,1-4H3,(H,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJXTAOYTOONQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(C)NC(=O)N2CCC(C2)C3=NC(=NO3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: It may serve as a probe for studying biological processes or as a potential lead compound in drug discovery.

    Medicine: The compound’s unique structure could make it a candidate for developing new pharmaceuticals with specific therapeutic targets.

    Industry: It could be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide exerts its effects depends on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

Compared to similar compounds, N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxamide stands out due to its unique combination of heterocyclic rings, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

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